molecular formula C14H14N4O7S B2626523 N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide CAS No. 683259-20-3

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide

Cat. No.: B2626523
CAS No.: 683259-20-3
M. Wt: 382.35
InChI Key: UWTOAXSCPDNPNC-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group, an ethoxy group, and a benzenesulfonohydrazide moiety

Biochemical Analysis

Biochemical Properties

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide plays a significant role in biochemical reactions. It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . This property allows it to dissipate the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .

Cellular Effects

The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by causing a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . As a protonophore, it shuttles protons across biological membranes, disrupting the normal flow of protons and thus uncoupling oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide vary with different dosages in animal models

Metabolic Pathways

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is involved in metabolic pathways related to oxidative phosphorylation

Transport and Distribution

The transport and distribution of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide within cells and tissues are influenced by its physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is unique due to the presence of both the dinitrophenyl and sulfonohydrazide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOAXSCPDNPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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